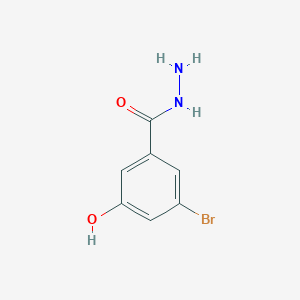

3-Bromo-5-hydroxybenzohydrazide

Description

3-Bromo-5-hydroxybenzohydrazide is a Schiff base compound synthesized through the condensation of 3-bromo-5-chlorosalicylaldehyde (or related aldehydes) with substituted benzohydrazides in methanol . Its molecular structure features a bromo substituent at position 3 and a hydroxyl group at position 5 on the benzene ring, connected via a hydrazide linkage (C=N-NH-C(O)-). The compound adopts an E-configuration about the C=N bond, confirmed by single-crystal X-ray diffraction . Crystallographic studies reveal intermolecular hydrogen bonding (e.g., O–H⋯N, N–H⋯O) and halogen interactions (Br⋯O/Br⋯Br), which stabilize its layered crystal packing . Notably, derivatives of this compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to their electron-deficient aromatic systems and hydrogen-bonding capacity .

Properties

IUPAC Name |

3-bromo-5-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-4(7(12)10-9)2-6(11)3-5/h1-3,11H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIZBIHNWKOIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-hydroxybenzohydrazide can be synthesized through the reaction of 3-bromo-5-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-5-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 3-bromo-5-hydroxybenzaldehyde or 3-bromo-5-hydroxybenzoic acid.

Reduction: Formation of 3-bromo-5-hydroxybenzylamine or 3-bromo-5-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been studied for its ability to inhibit certain enzymes involved in disease processes, such as cathepsin E and elastase .

Comparison with Similar Compounds

Table 1: Substituent Effects on Analogous Benzohydrazides

Key Observations :

- Methoxy vs. Hydroxy Groups : Replacing the hydroxyl group with methoxy (e.g., 3-methoxybenzohydrazide) reduces hydrogen-bonding capacity, leading to weaker Br⋯O interactions and diminished antibacterial potency compared to the hydroxyl analog .

- Halogenation : Bromo and chloro substituents at adjacent positions (e.g., 3-bromo-5-chloro derivatives) strengthen halogen bonding (Br⋯Cl), influencing crystal packing and thermal stability .

Structural and Crystallographic Differences

Table 2: Hydrogen Bonding Parameters

Key Observations :

- Hydrogen Bond Networks : The hydroxyl group in 3-bromo-5-hydroxybenzohydrazide forms stronger O–H⋯N bonds (1.82 Å) compared to the methoxy analog’s O–H⋯O interactions (1.95 Å), enhancing lattice stability .

- 3D Networks : Indole-containing derivatives (e.g., N′-(5-bromo-indol-3-yl) compounds) exhibit 3D frameworks via N–H⋯O and O–H⋯O bonds, contrasting with the 2D layers of simpler benzohydrazides .

Antibacterial Efficacy :

- 3-Bromo-5-hydroxybenzohydrazide shows broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to ampicillin .

- Methoxy-substituted analogs exhibit reduced activity due to decreased hydrogen-bonding capacity and electron density .

- Nitro-substituted derivatives (e.g., 5-nitro-indol compounds) are hypothesized to target DNA gyrase but lack empirical validation .

Biological Activity

3-Bromo-5-hydroxybenzohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural properties, and biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Properties

The synthesis of 3-Bromo-5-hydroxybenzohydrazide typically involves the condensation reaction between 3-bromo-5-hydroxybenzoic acid and hydrazine derivatives. The resulting compound features a hydrazone functional group that is pivotal for its biological activity. Characterization of the compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction to confirm its structure.

Antimicrobial Activity

Research indicates that 3-Bromo-5-hydroxybenzohydrazide exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 128 μg/mL |

The antimicrobial efficacy is often compared with standard antibiotics, demonstrating that some synthesized acylhydrazones, including 3-Bromo-5-hydroxybenzohydrazide, possess comparable or superior activity against resistant strains .

Anticancer Properties

In vitro studies have shown that 3-Bromo-5-hydroxybenzohydrazide exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF-7 (breast cancer) | 20 μM |

| A549 (lung cancer) | 25 μM |

The anticancer activity is attributed to the compound's ability to interfere with DNA synthesis and repair mechanisms, as well as its potential to inhibit tumor growth in vivo .

Anti-inflammatory Effects

3-Bromo-5-hydroxybenzohydrazide has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and TNF-alpha.

Case Studies

A notable study highlighted the use of 3-Bromo-5-hydroxybenzohydrazide in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.